molecular formula C9H15BrCl2N2OSi B8314102 2-Bromo-4,5-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole

2-Bromo-4,5-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole

Cat. No. B8314102
M. Wt: 346.12 g/mol
InChI Key: KXAVNTDOVCIUJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08304419B2

Procedure details

A solution of 2-bromo-4,5-dichloro-1H-imidazole (2.16 g, 10 mmol) in THF (25 mL) was added dropwise to a suspension of NaH (440 mg of a 60% suspension in mineral oil, 11 mmol) in THF (20 mL) at 0° C. The mixture was stirred at RT for 2 h, cooled to 0° C. and {2-[(chloromethyl)oxy]ethyl}(trimethyl)silane (1.9 mL, 11 mmol) was added dropwise. The mixture was stirred at RT overnight. Saturated NaHCO3 was added and the aqueous layer was extracted with CH2Cl2. The organic layer was dried (Na2SO4), filtered, concentrated and purified by silica gel chromatography (0-50% CH2Cl2/hexanes) to give the title compound (3.26 g, 95%) as a white solid. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 5.26 (2H, s) 3.55-3.61 (2H, m) 0.88-0.94 (2H, m) −0.02 (9H, s). LCMS: m/z 346 (M+1).
Quantity
2.16 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[NH:3][C:4]([Cl:8])=[C:5]([Cl:7])[N:6]=1.[H-].[Na+].Cl[CH2:12][O:13][CH2:14][CH2:15][Si:16]([CH3:19])([CH3:18])[CH3:17].C([O-])(O)=O.[Na+]>C1COCC1>[Br:1][C:2]1[N:3]([CH2:12][O:13][CH2:14][CH2:15][Si:16]([CH3:19])([CH3:18])[CH3:17])[C:4]([Cl:8])=[C:5]([Cl:7])[N:6]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
2.16 g
Type
reactant
Smiles
BrC=1NC(=C(N1)Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.9 mL
Type
reactant
Smiles
ClCOCC[Si](C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred at RT overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (0-50% CH2Cl2/hexanes)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1N(C(=C(N1)Cl)Cl)COCC[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.26 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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